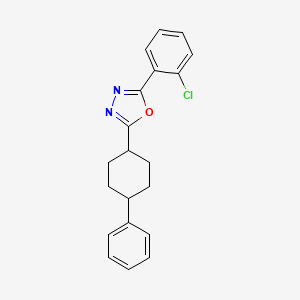
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a member of the oxadiazole family and has been synthesized using different methods.
Scientific Research Applications
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, the compound has been evaluated for its antibacterial, antifungal, and anticancer activities. In addition, the compound has shown potential as a neuroprotective agent in the treatment of Alzheimer's disease and as an anti-inflammatory agent in the treatment of rheumatoid arthritis. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components. The compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole exhibits a range of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, and it has also been shown to modulate the activity of certain ion channels in the brain. In addition, the compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole is its broad range of potential applications in various fields. The compound is also relatively easy to synthesize using commercially available reagents. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole. One area of interest is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of interest is the further exploration of the compound's potential applications in the field of medicinal chemistry, particularly its potential as a neuroprotective agent and anti-inflammatory agent. Finally, there is also potential for the compound to be used as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and other fields.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole involves the reaction of 2-amino-5-chlorobenzophenone and 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the product is obtained by recrystallization from ethanol. Other methods of synthesis, such as the reaction of 2-chlorobenzoyl chloride and 4-phenylcyclohexanone with hydrazine hydrate, have also been reported.
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-18-9-5-4-8-17(18)20-23-22-19(24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBKQMKCOVHZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(4-phenylcyclohexyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)



![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5708857.png)
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)